4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide
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Overview
Description
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide is a synthetic organic compound characterized by a pyrrole ring substituted with two methyl groups and a morpholine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with Methyl Groups:
Attachment of the Butanamide Chain: The butanamide chain can be introduced through an amide coupling reaction, where the pyrrole derivative reacts with 4-morpholinophenylbutanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Conversion to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study the interactions of pyrrole-containing molecules with biological targets. Its structural features could be exploited to design analogs with potential biological activity.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. The presence of the morpholine ring suggests possible activity as a central nervous system agent, while the pyrrole ring could interact with various biological receptors.
Industry
In the industrial sector, this compound might be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring might facilitate binding to certain protein sites, while the pyrrole ring could participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide: Lacks the morpholine ring, potentially altering its biological activity and chemical reactivity.
N-(4-morpholinophenyl)butanamide: Lacks the pyrrole ring, which may reduce its versatility in chemical modifications.
4-(1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide: Lacks the methyl groups on the pyrrole ring, which could affect its steric and electronic properties.
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide is unique due to the combination of the pyrrole and morpholine rings, along with the specific substitution pattern. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-(4-morpholin-4-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-16-5-6-17(2)23(16)11-3-4-20(24)21-18-7-9-19(10-8-18)22-12-14-25-15-13-22/h5-10H,3-4,11-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVUAQYSJIOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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